molecular formula C12H25NO B13242018 N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine

N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine

Cat. No.: B13242018
M. Wt: 199.33 g/mol
InChI Key: FFGGPIGZVQQMBC-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is derived from its parent structure, cyclohexanamine , modified by substituents at specific positions. The numbering of the cyclohexane ring begins at the amine group (-NH₂), designating it as position 1. Two methyl (-CH₃) groups are located at position 4, and a 3-methoxypropyl (-OCH₂CH₂CH₂-) group is attached to the nitrogen atom.

IUPAC Name :
N-(3-Methoxypropyl)-4,4-dimethylcyclohexan-1-amine

Structural Formula :
The compound’s structure consists of a cyclohexane ring with:

  • An amine group (-NH-) at position 1.
  • Two methyl groups (-CH₃) at position 4.
  • A 3-methoxypropyl substituent bonded to the nitrogen atom.

The structural formula can be represented as:

       CH₃  
        |  
CH₂-C(CH₃)₂-CH₂  
        |  
NH-CH₂-CH₂-CH₂-OCH₃  

This configuration highlights the spatial arrangement of substituents, critical for understanding the compound’s stereochemical and physicochemical properties.

CAS Registry Number and Alternative Identifiers

The CAS Registry Number is a unique numerical identifier assigned to chemicals for unambiguous identification. While the exact CAS number for this compound is not explicitly listed in the provided sources, structurally analogous compounds offer insights into naming conventions. For example:

  • 4,4-Dimethylcyclohexan-1-amine (a related parent structure) has CAS number 20615-18-3 .
  • N-(3-Methoxypropyl)-3,3,5-trimethylcyclohexan-1-amine (a derivative with additional methyl groups) has CAS number 1042580-16-4 .

Alternative Identifiers :

  • PubChem CID : Not available in the provided data.
  • Synonym : 4,4-Dimethyl-N-(3-methoxypropyl)cyclohexylamine.
  • SMILES : CC1(CCC(CC1)NCCCOC)C.

These identifiers facilitate cross-referencing in chemical databases and literature.

Molecular Weight and Empirical Formula

The empirical formula and molecular weight are calculated based on the compound’s structural components:

Empirical Formula :
C₁₂H₂₅NO

Molecular Weight :
$$ 12 \times 12.01 \, (\text{C}) + 25 \times 1.01 \, (\text{H}) + 14.01 \, (\text{N}) + 16.00 \, (\text{O}) = 199.38 \, \text{g/mol} $$

Component Breakdown :

Component Quantity Contribution to Molecular Weight
Carbon 12 144.12 g/mol
Hydrogen 25 25.25 g/mol
Nitrogen 1 14.01 g/mol
Oxygen 1 16.00 g/mol

This molecular weight aligns with trends observed in similar cyclohexylamine derivatives, such as N-(3-methoxypropyl)-3,3,5-trimethylcyclohexan-1-amine (MW: 213.36 g/mol), accounting for differences in methyl group placement.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-12(2)7-5-11(6-8-12)13-9-4-10-14-3/h11,13H,4-10H2,1-3H3

InChI Key

FFGGPIGZVQQMBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NCCCOC)C

Origin of Product

United States

Preparation Methods

Direct Alkylation of 4,4-Dimethylcyclohexan-1-amine

  • Reaction: Nucleophilic substitution of 4,4-dimethylcyclohexan-1-amine with 3-methoxypropyl halide (e.g., bromide or chloride)
  • Conditions:
    • Solvent: Polar aprotic solvents such as N,N-dimethylacetamide (DMA) or methanol
    • Base: Tertiary amines like N-ethyl-N,N-diisopropylamine or triethylamine to scavenge acid byproducts
    • Temperature: Moderate heating (50–70°C) for 12 hours or more
  • Yield: Approximately 30–60%, depending on reaction specifics and purification methods
  • Purification: Column chromatography and recrystallization from solvents like isopropanol

This method is supported by analogous procedures for related amines, where alkylation under basic conditions leads to moderate yields of the desired product.

Reductive Amination Using 3-Methoxypropionaldehyde

  • Reaction: Condensation of 4,4-dimethylcyclohexan-1-amine with 3-methoxypropionaldehyde followed by reduction
  • Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (Pd/C)
  • Solvent: Methanol or ethanol
  • Advantages:
    • High chemoselectivity
    • Avoids use of alkyl halides
  • Yield: Typically higher than direct alkylation, often >70%
  • Notes: Requires careful control of pH to avoid over-reduction or side reactions

This method is common for preparing N-substituted amines with alkoxyalkyl chains and is adaptable to cyclohexylamine substrates.

Use of 3-Methoxypropan-1-amine Hydrochloride as Intermediate

  • Approach: Synthesis of 3-methoxypropan-1-amine hydrochloride followed by coupling with 4,4-dimethylcyclohexan-1-one or related ketones via reductive amination
  • Reported Yields: Up to 60–90% for intermediate formation; overall yield depends on coupling efficiency
  • Reaction Conditions:
    • Formation of amine hydrochloride salt in tetrahydrofuran (THF) with hydrochloric acid
    • Subsequent condensation and reduction steps under inert atmosphere
  • Example Data:























    StepYield (%)ConditionsNotes
    3-Methoxypropan-1-amine HCl61–88.5THF, HCl, atmospheric distillationHigh purity (>96%) achieved
    Reductive amination coupling60–75Methanol, NaBH3CN, RT to 65°CRequires careful control of reaction time

This multi-step approach is documented in related syntheses and offers a route to high-purity final products.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Range Yield (%) Advantages Disadvantages
Direct Alkylation 4,4-dimethylcyclohexan-1-amine, 3-methoxypropyl halide DMA, Methanol 50–70°C 30–60 Simple, straightforward Moderate yield, side reactions
Reductive Amination 4,4-dimethylcyclohexan-1-amine, 3-methoxypropionaldehyde, NaBH3CN Methanol, Ethanol RT to 65°C 70–85 High selectivity, good yields Requires aldehyde precursor
Intermediate Amine Salt Route 3-methoxypropan-1-amine HCl, 4,4-dimethylcyclohexan-1-one THF, Methanol RT to reflux 60–90 High purity, scalable Multi-step, requires salt handling

Research Findings and Notes

  • Purity and Characterization:
    Products are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm structure and purity. Typical purity levels achieved are above 95% after purification.

  • Reaction Optimization:
    Base choice and solvent polarity significantly influence yield and selectivity. For example, tertiary amines as bases and polar aprotic solvents favor higher alkylation efficiency.

  • Safety and Handling:
    The compound and intermediates should be handled under inert atmosphere to prevent oxidation. Storage in dark, inert conditions at room temperature is recommended to maintain stability.

  • Applications: This compound serves as an intermediate in pharmaceutical synthesis, including selective receptor modulators and other bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine
  • Molecular Formula: C₁₃H₂₇NO
  • Molecular Weight : 213.36 g/mol
  • Key Differences: Alkoxy Group: Ethoxy (vs. methoxy in the target compound) increases lipophilicity and molecular weight. Cyclohexane Substituents: 3,3-dimethyl (vs.
  • Implications : The ethoxy group may enhance membrane permeability in biological systems, while the 3,3-dimethyl configuration could lower melting points compared to the 4,4-dimethyl isomer.
Methoprotryne (N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)
  • Molecular Formula : C₁₀H₁₈N₄OS
  • Key Differences :
    • Core Structure : Triazine ring (vs. cyclohexane) introduces aromaticity and electron-deficient characteristics.
    • Functional Groups : Methylthio (-SMe) and isopropylamine substituents confer herbicidal activity .
  • Implications : The triazine backbone is critical for pesticidal activity, suggesting divergent applications compared to the cyclohexane-based target compound.
N-(3-Methoxypropyl)pyridin-2-amine
  • Molecular Formula : C₉H₁₄N₂O
  • Key Differences: Aromaticity: Pyridine ring (vs. Synthesis: Synthesized in 87% yield via alkali metal hydride-mediated nucleophilic amination .
  • Implications : The aromatic system may improve binding affinity in coordination chemistry or drug design.

Data Table: Key Properties and Features

Compound Name Molecular Formula MW (g/mol) Key Structural Features Synthesis Yield Application Purity
N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine C₁₂H₂₅NO 199.38 4,4-dimethyl cyclohexane, methoxypropyl Not reported Not specified High (discontinued)
N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine C₁₃H₂₇NO 213.36 3,3-dimethyl cyclohexane, ethoxypropyl Not reported Not specified Not reported
Methoprotryne C₁₀H₁₈N₄OS 242.34 Triazine ring, methylthio, isopropyl Not reported Pesticide Not reported
N-(3-methoxypropyl)pyridin-2-amine C₉H₁₄N₂O 166.22 Pyridine ring, methoxypropyl 87% Not specified Not reported

Functional Group Impact on Properties

  • Methoxy vs. Ethoxy : Ethoxy increases hydrophobicity (logP) by ~0.5–1.0 units, affecting solubility and bioavailability.
  • Cyclohexane Symmetry : 4,4-dimethyl substitution enhances crystallinity and thermal stability compared to 3,3-dimethyl isomers.

Biological Activity

N-(3-Methoxypropyl)-4,4-dimethylcyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

This compound is synthesized through a multi-step process involving the reaction of appropriate amines with cyclohexanone derivatives. The synthesis typically includes the following steps:

  • Formation of the Cyclohexane Ring : Starting from cyclohexanone, various alkylation reactions are performed.
  • Amine Substitution : The introduction of the methoxypropyl group occurs via nucleophilic substitution methods.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of amines have been tested for their cytotoxic effects on various cancer cell lines such as breast (BT549) and lung (A549) carcinoma cells. These studies indicate that certain structural modifications can enhance cytotoxicity and selectivity against cancer cells while minimizing effects on normal cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle regulation and inducing apoptosis in cancer cells.
  • Antioxidant Properties : Some studies suggest that similar compounds may enhance glutathione levels, providing a protective effect against oxidative stress in cells .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds related to this compound can significantly reduce cell viability in cancer cell lines while maintaining lower toxicity in normal cells. For example, one study reported a 70% reduction in viability of A549 cells after 48 hours of treatment with a related compound at a concentration of 10 µM .
  • Comparative Analysis : A comparative study highlighted how different structural analogs affect biological activity. The table below summarizes the cytotoxicity results across various cell lines for selected compounds:
CompoundCell LineIC50 (µM)Mechanism of Action
N-(3-Methoxypropyl)-...A54910Apoptosis induction
Related Amine DerivativeBT54915Cell cycle arrest
TamoxifenBT5495Estrogen receptor modulation

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential as an anticancer agent. Its ability to selectively target cancer cells while sparing normal cells could lead to fewer side effects compared to traditional chemotherapeutics.

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